molecular formula C13H17N3O4 B14270238 Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate CAS No. 184092-93-1

Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate

Cat. No.: B14270238
CAS No.: 184092-93-1
M. Wt: 279.29 g/mol
InChI Key: JLGGQFOOLSXWHM-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate: is an organic compound with a complex structure that includes multiple functional groups such as cyano and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate typically involves multi-step organic reactions. One common method starts with the esterification of 4,4-diethoxybutanoic acid to form the corresponding ester. This is followed by a series of nucleophilic substitution reactions where cyano groups are introduced. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines, depending on the specific conditions and reagents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the cyano groups. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

    Bases: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new cyano derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyano and ester groups. Its reactivity with nucleophiles makes it a useful probe for investigating biochemical reactions.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties, such as enhanced strength or chemical resistance.

Mechanism of Action

The mechanism by which Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate exerts its effects involves interactions with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-2-methylpropanoate
  • Ethyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate
  • Methyl 2-cyano-2-(dicyanomethyl)-4,4-dimethoxybutanoate

Uniqueness

Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is unique due to its combination of cyano and ester groups, which provide a high degree of reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of potential modifications and applications, making it a valuable tool in both research and industrial settings.

Properties

CAS No.

184092-93-1

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate

InChI

InChI=1S/C13H17N3O4/c1-4-19-11(20-5-2)6-13(9-16,12(17)18-3)10(7-14)8-15/h10-11H,4-6H2,1-3H3

InChI Key

JLGGQFOOLSXWHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C#N)(C(C#N)C#N)C(=O)OC)OCC

Origin of Product

United States

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